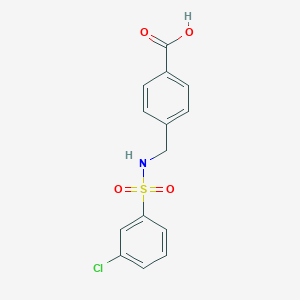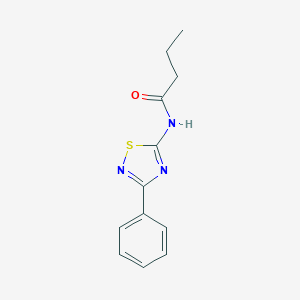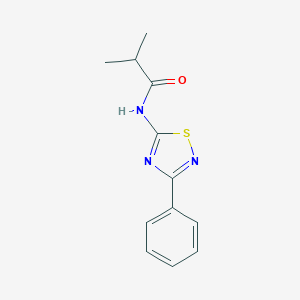![molecular formula C12H10N2O3 B492969 2-[(4-Nitrophenoxy)methyl]pyridine CAS No. 145654-42-8](/img/structure/B492969.png)
2-[(4-Nitrophenoxy)methyl]pyridine
Übersicht
Beschreibung
“2-[(4-Nitrophenoxy)methyl]pyridine” is a chemical compound. It is a derivative of pyridine, which is a basic heterocyclic organic compound . The compound has a molecular formula of C12H9ClN2O3 and a molecular weight of 264.66 .
Synthesis Analysis
The synthesis of similar compounds often involves the use of sulfonyl chlorides in the presence of pyridine, which results in the formation of undesired pyridinium salts . A more efficient method involves the use of an aqueous base with a water-miscible solvent . This strategy supports a wide range of starting materials and is environmentally benign .Molecular Structure Analysis
The molecular structure of “2-[(4-Nitrophenoxy)methyl]pyridine” includes a pyridine ring attached to a nitrophenol group via a methylene bridge . The InChI code for this compound is 1S/C12H9ClN2O3/c13-11-7-10 (15 (16)17)4-5-12 (11)18-8-9-3-1-2-6-14-9/h1-7H,8H2 .Physical And Chemical Properties Analysis
“2-[(4-Nitrophenoxy)methyl]pyridine” is a solid compound . It should be stored in an inert atmosphere at room temperature .Wissenschaftliche Forschungsanwendungen
Kinetics and Mechanism in Pyridinolysis
A study investigated the kinetics and mechanism of reactions involving substituted pyridines, similar to the compound of interest, providing insights into their reactivity and potential applications in chemical synthesis (Castro, Aliaga, & Santos, 2004).
Nitration of Pyridine-N-oxide Derivatives
Research on the nitration of derivatives of pyridine-N-oxide, including those with nitro groups, offers understanding of the chemical behavior of such compounds, which is crucial for their application in synthesis and material science (Hertog, Kolder, & Combe, 2010).
Development of Novel Fluorescent Polyimides
A novel pyridine-containing aromatic diamine monomer was synthesized and used to create polyimides, demonstrating the potential of pyridine derivatives in the development of new materials with specific properties like fluorescence and thermal stability (Huang et al., 2012).
Application in Bioimaging
An iridium(III) complex, including a pyridine derivative, was designed for sensing hypochlorous acid, showcasing the applicability of such compounds in bioimaging and sensor development (Lu & Nabeshima, 2014).
Synthesis of Polyimides with Pyridine Moieties
The synthesis of novel polyimides from pyridine-containing monomers highlights the role of these compounds in creating materials with desirable mechanical and thermal properties (Wang et al., 2006).
Synthesis and Molecular Structure Analysis
Studies on the synthesis and structure of pyridine derivatives, including nitro-substituted ones, contribute to understanding their potential in drug development and material science (Volkov et al., 2007).
Colorimetric Detection in Chemical Sensing
A compound synthesized using a similar methodology was used as a chromogenic receptor for ions, demonstrating the utility of pyridine derivatives in constructing colorimetric sensors (Bhattacharyya et al., 2017).
Induction of Cytochrome Enzymes
Pyridine derivatives have been shown to induce cytochrome P450 enzymes in rat liver, indicating their potential role in studying drug metabolism and toxicity (Murray et al., 1997).
Safety And Hazards
The safety data sheet for similar compounds indicates that they are considered hazardous according to the 2012 OSHA Hazard Communication Standard . They are classified as flammable liquids and can cause skin irritation, serious eye irritation, and can be harmful if swallowed, in contact with skin, or if inhaled .
Zukünftige Richtungen
The future directions for “2-[(4-Nitrophenoxy)methyl]pyridine” could involve further exploration of its potential biological activities. For instance, similar pyridine derivatives have been studied for their antimicrobial properties . Additionally, the optimization of synthesis methods could also be a focus, as current methods can result in the formation of undesired byproducts .
Eigenschaften
IUPAC Name |
2-[(4-nitrophenoxy)methyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c15-14(16)11-4-6-12(7-5-11)17-9-10-3-1-2-8-13-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZTWAVBPNFMQSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)COC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Nitrophenoxy)methyl]pyridine | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

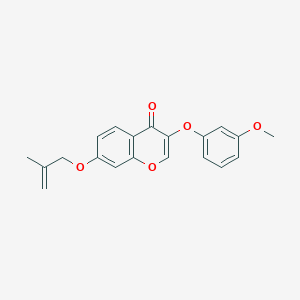
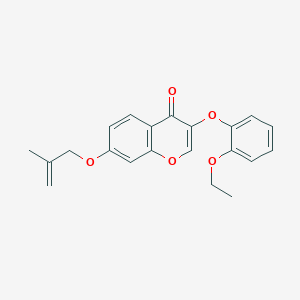
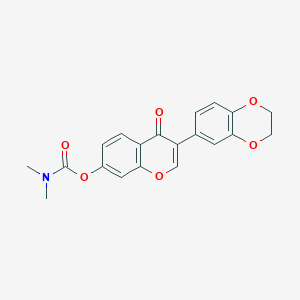
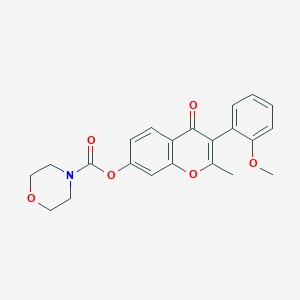
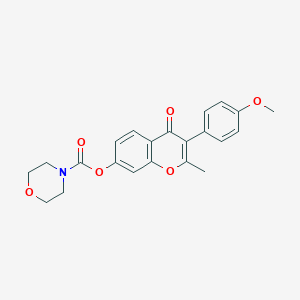
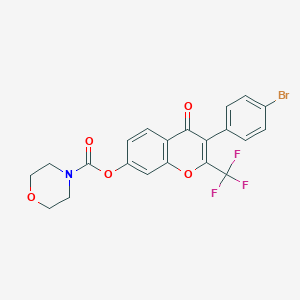
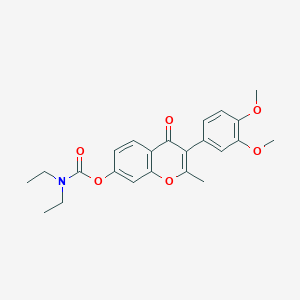
![methyl 4-[(8-{[benzyl(methyl)amino]methyl}-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate](/img/structure/B492900.png)
![propyl 4-({8-[(diethylamino)methyl]-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B492901.png)
![propyl 4-({7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B492903.png)
![N-[5-(4-methoxyphenyl)-1,2,4-thiadiazol-3-yl]-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide](/img/structure/B492904.png)
